Scientific Field: Organic Chemistry
Application Summary: 1-Bromo-3-chloro-4-ethoxy-2-fluorobenzene is commonly used in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds.
Methods of Application: The Suzuki-Miyaura coupling reaction is a type of palladium-catalyzed cross coupling reaction, which is used to synthesize biaryl compounds.
Results or Outcomes: The outcome of this reaction is the formation of carbon-carbon bonds, which is a key step in the synthesis of many complex organic compounds.
Scientific Field: Medicinal Chemistry
Application Summary: 1-Bromo-3-chloro-4-ethoxy-2-fluorobenzene may be used as a starting material in the multi-step synthesis of AZD3264, an IKK2 (inhibitor of nuclear factor κ-B kinase-2) inhibitor.
Results or Outcomes: The outcome of this application is the synthesis of AZD3264, a potential therapeutic agent for various diseases.
Scientific Field: Organic Chemistry
Application Summary: 1-Bromo-3-chloro-4-ethoxy-2-fluorobenzene can be used in the protodeboronation of pinacol boronic esters
Methods of Application: The protodeboronation process involves the removal of a boron group from an organic compound. .
Results or Outcomes: The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B.
Application Summary: 1-Bromo-3-chloro-4-ethoxy-2-fluorobenzene may be used in the preparation of a benzonorbornadiene derivative.
Results or Outcomes: The outcome of this application is the synthesis of a benzonorbornadiene derivative, which can be used in further chemical reactions.
Application Summary: 1-Bromo-3-chloro-4-ethoxy-2-fluorobenzene can undergo electrophilic aromatic substitution because aromaticity is maintained.
Methods of Application: The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate.
Results or Outcomes: The outcome of this reaction is a substituted benzene ring.
Application Summary: 1-Bromo-3-chloro-4-ethoxy-2-fluorobenzene may be used in a hydromethylation sequence.
Results or Outcomes: The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol.
1-Bromo-3-chloro-4-ethoxy-2-fluorobenzene is an organic compound with the molecular formula . This compound belongs to the class of halogenated benzene derivatives, featuring a unique arrangement of bromine, chlorine, ethoxy, and fluorine substituents on its benzene ring. Its structure contributes to its distinct physical and chemical properties, including a melting point of 65-66°C and a boiling point of 249°C . The presence of multiple halogen atoms enhances its reactivity, making it suitable for various chemical transformations.
The specific reaction pathways depend on the conditions and reagents used, with common catalysts including palladium and bases like potassium carbonate.
The biological activity of 1-Bromo-3-chloro-4-ethoxy-2-fluorobenzene is notable in medicinal chemistry. It has potential applications in drug development, particularly as a scaffold for designing inhibitors targeting specific enzymes or receptors. The presence of halogen substituents can influence the compound's interaction with biological targets, enhancing its efficacy in therapeutic applications .
The synthesis of 1-Bromo-3-chloro-4-ethoxy-2-fluorobenzene typically involves electrophilic aromatic substitution reactions. A common synthetic route includes:
This method allows for the introduction of the desired halogen substituents while maintaining the integrity of the ethoxy group.
1-Bromo-3-chloro-4-ethoxy-2-fluorobenzene has several applications across various fields:
Studies on the interactions of 1-Bromo-3-chloro-4-ethoxy-2-fluorobenzene with biological targets reveal its potential as a lead compound in drug discovery. Its ability to form stable complexes with enzymes or receptors can be explored further through structure-activity relationship studies. The unique combination of halogen atoms enhances its binding affinity and specificity for target sites.
Several compounds share structural similarities with 1-Bromo-3-chloro-4-ethoxy-2-fluorobenzene. Here are some notable examples:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
1-Bromo-4-chloro-2-fluorobenzene | Lacks ethoxy group; contains bromine, chlorine, fluorine | Different reactivity; lacks ethoxy impact on properties |
1-Bromo-3-fluorobenzene | Contains fewer halogens | Different chemical properties due to fewer substituents |
2-Bromo-3-chloro-4-ethoxy-1-fluorobenzene | Similar halogenation pattern | Distinct substitution pattern affects reactivity |
1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene | Similar halogens but different positioning | Unique reactivity based on substitution position |
The uniqueness of 1-Bromo-3-chloro-4-ethoxy-2-fluorobenzene lies in its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties compared to other similar compounds. The combination of multiple halogens along with an ethoxy group allows for versatile applications in chemical synthesis and medicinal chemistry.